N,N-Bis(2-oxopropyl)prop-2-enamide
Description
N,N-Bis(2-oxopropyl)prop-2-enamide is an acrylamide derivative featuring two 2-oxopropyl groups attached to the nitrogen atom. The 2-oxopropyl group is a reactive moiety that may influence metabolic pathways, carcinogenicity, and chemical reactivity.
Properties
CAS No. |
77173-78-5 |
|---|---|
Molecular Formula |
C9H13NO3 |
Molecular Weight |
183.20 g/mol |
IUPAC Name |
N,N-bis(2-oxopropyl)prop-2-enamide |
InChI |
InChI=1S/C9H13NO3/c1-4-9(13)10(5-7(2)11)6-8(3)12/h4H,1,5-6H2,2-3H3 |
InChI Key |
UXCHKDIVKLAJLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CN(CC(=O)C)C(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-oxopropyl)prop-2-enamide typically involves the reaction of acrylamide with an appropriate aldehyde or ketone under acidic or basic conditions. One common method is the reaction of acrylamide with acetone in the presence of a catalyst such as sulfuric acid or copper(I) chloride. The reaction proceeds via the formation of an intermediate, which then undergoes further reactions to yield the desired product .
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N,N-Bis(2-oxopropyl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups, yielding alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the oxo groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Chemistry: N,N-Bis(2-oxopropyl)prop-2-enamide is used as a crosslinking agent in the synthesis of polyacrylamide gels, which are widely used in electrophoresis and chromatography .
Biology: In biological research, the compound is used to create hydrogels for cell culture and tissue engineering applications. These hydrogels provide a three-dimensional scaffold that supports cell growth and differentiation .
Industry: In industrial applications, this compound is used in the production of adhesives, coatings, and superabsorbent polymers. These materials have a wide range of uses, from construction to personal care products .
Mechanism of Action
The mechanism of action of N,N-Bis(2-oxopropyl)prop-2-enamide involves its ability to form crosslinked networks through polymerization reactions. The compound can react with other monomers or polymers to create three-dimensional structures that enhance the mechanical and chemical properties of the resulting materials . The molecular targets and pathways involved in these reactions depend on the specific application and the nature of the other reactants.
Comparison with Similar Compounds
Structural and Functional Group Analysis
N-Nitrosobis(2-oxopropyl)amine (BOP)
- Structure : Contains a nitrosamine group linked to two 2-oxopropyl chains.
- Key Properties: Carcinogenicity: A potent pancreatic carcinogen in Syrian hamsters, inducing ductular adenomas/adenocarcinomas (80% incidence after single dose) . Metabolism: Metabolized to methylating agents (e.g., 7-methylguanine in DNA), contributing to genotoxicity .
N-Nitrosomethyl(2-oxopropyl)amine (MOP)
- Structure : Methyl-substituted analog of BOP.
- Key Properties: Enhanced Potency: Lower doses required for pancreatic tumor induction (93% incidence at 3.5 mg/kg weekly) compared to BOP . Broader Tumor Spectrum: Causes nasal cavity tumors (40–100% incidence), unlike BOP .
N,N-Bis(2,3-epoxypropyl)aniline
- Structure : Features epoxypropyl groups instead of 2-oxopropyl.
- Hazards: Classified under GHS for skin/eye irritation and carcinogenicity (similar to nitrosamines) .
N-(2,2-Dimethoxyethyl)prop-2-enamide
- Structure : Prop-2-enamide group with dimethoxyethyl substituent.
- Key Properties: Applications: Likely used in specialty polymers; industrial production involves GMP-compliant facilities . Safety: Limited data, but acrylamide derivatives generally require careful handling due to neurotoxicity .
Comparative Data Table
Mechanistic and Metabolic Insights
- BOP vs. MOP: Methylation in MOP enhances DNA alkylation efficiency, explaining its higher carcinogenic potency .
- Role of 2-Oxopropyl Group : This moiety facilitates metabolic activation into reactive intermediates, as seen in BOP’s conversion to methylating agents .
- Acrylamide Derivatives : The prop-2-enamide group in this compound may undergo Michael addition reactions, contributing to polymer formation or cellular toxicity .
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